molecular formula C6H13ClN4O B1458032 (1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride CAS No. 1820666-15-6

(1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

Cat. No. B1458032
M. Wt: 192.65 g/mol
InChI Key: MNKBASQRANINND-UHFFFAOYSA-N
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Description

This compound is a derivative of methylamine and ethanol, both of which are organic compounds with various applications in chemical synthesis . Methylamine is a colorless gas and a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group . It is the simplest primary amine and is used as a building block for the synthesis of numerous other commercially available compounds . Ethanol, or 2-(methylamino)ethanol, is used as an organic building block in chemical synthesis . It also finds applications in various fields such as textile lubricants, polishes, detergents, and in personal care products .


Chemical Reactions Analysis

Methylamine, a component of this compound, is a precursor for the synthesis of methamphetamine . It’s also used in the production of a wide range of other chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, methylamine is a colorless gas with a strong odor similar to rotten fish . 2-(methylamino)ethanol has a boiling point of 159 °C and a density of 0.935 g/mL at 25 °C .

Scientific Research Applications

Tetrel Bonding Interactions in Triazole Derivatives

Muhammad Naeem Ahmed et al. (2020) reported the synthesis and characterization of four triazole derivatives that include an α-ketoester functionality and two phenyl substituents. These compounds form self-assembled dimers in the solid state, establishing O⋯π-hole tetrel bonding interactions. The study provides insights into the nucleophilic/electrophilic nature of the –COOEt and –CO– groups affected by ring substituents, influencing the interaction energy of the C⋯O tetrel bond. This research aids in understanding the molecular interactions in related triazole compounds, including "(1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride" (Ahmed et al., 2020).

Synthesis of Novel Heterocyclic Systems

L. Labanauskas et al. (2004) focused on the synthesis of a previously unknown heterocyclic system, highlighting the potential for developing new compounds with unique properties. Their work underscores the versatility of triazole chemistry for creating novel molecular structures, which could extend to the synthesis and applications of compounds like "(1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride" (Labanauskas et al., 2004).

Antimicrobial and Antitubercular Agents

Research by K. Thomas et al. (2011) involved synthesizing new series of quinoline-4-yl-1,2,3-triazoles carrying amides, sulphonamides, and amidopiperazines, evaluated for their in vitro anti-bacterial and antimycobacterial activity. This indicates the potential of triazole derivatives in developing antimicrobial agents, relevant to similar compounds like "(1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride" (Thomas et al., 2011).

Catalyst and Solvent-Free Synthesis

R. Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of heterocyclic amides through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. The methodology presents a green chemistry approach that could be applicable to the synthesis of "(1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride" and related compounds (Moreno-Fuquen et al., 2019).

Energetic Salts and Materials

Ruihu Wang et al. (2007) explored triazolyl-functionalized energetic salts, showcasing the application of triazole derivatives in materials science, particularly in developing high-energy materials. This research could inform the design and synthesis of energetic materials using the structural framework of "(1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride" (Wang et al., 2007).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, methylamine is a flammable liquid and vapor, and it causes serious eye irritation .

properties

IUPAC Name

[1-[2-(methylamino)ethyl]triazol-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O.ClH/c1-7-2-3-10-4-6(5-11)8-9-10;/h4,7,11H,2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKBASQRANINND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=C(N=N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride

CAS RN

1820666-15-6
Record name 1H-1,2,3-Triazole-4-methanol, 1-[2-(methylamino)ethyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820666-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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